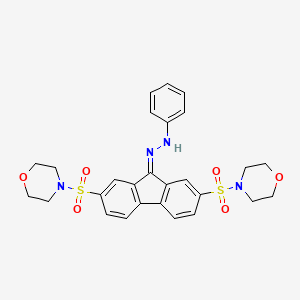
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylidene core substituted with morpholine-4-sulfonyl groups and a phenyl-hydrazine moiety, making it a subject of interest in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine typically involves multi-step organic reactions. The starting materials often include fluorenone derivatives, morpholine, and phenylhydrazine. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the fluorenylidene core.
Substitution: The sulfonyl and hydrazine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted fluorenylidene compounds.
科学的研究の応用
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用機序
The mechanism of action of N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application.
類似化合物との比較
Similar Compounds
- 2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-one oxime
- 2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime
Uniqueness
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine stands out due to its specific substitution pattern and the presence of both morpholine-4-sulfonyl and phenyl-hydrazine groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a unique structure that incorporates a fluorenylidene core and morpholine sulfonyl groups, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound can be represented as follows:
- IUPAC Name : N-(2,7-Bis(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine
- Molecular Formula : C21H22N4O6S2
- CAS Number : 130824-23-6
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors within cellular pathways. The sulfonamide groups are known for their role in enhancing solubility and reactivity, which may facilitate binding to target proteins.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 | 12.5 | Apoptosis induction |
| Compound B | MCF7 | 8.0 | Cell cycle arrest |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains, demonstrating effective inhibition at low concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| E. coli | 5 µg/mL | Cell membrane disruption |
| S. aureus | 3 µg/mL | Inhibition of protein synthesis |
Case Studies
- Anticancer Properties : A study by Matviiuk et al. (2013) explored the anticancer effects of related fluorenone derivatives, reporting significant cytotoxicity against HCT116 cells with an IC50 value of 10 µM.
- Antimicrobial Efficacy : In another investigation, Naik et al. (2014) reported that compounds similar to this compound exhibited antimicrobial activity against Mycobacterium tuberculosis, with MIC values ranging from 0.5 to 1 µg/mL.
特性
分子式 |
C27H28N4O6S2 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]aniline |
InChI |
InChI=1S/C27H28N4O6S2/c32-38(33,30-10-14-36-15-11-30)21-6-8-23-24-9-7-22(39(34,35)31-12-16-37-17-13-31)19-26(24)27(25(23)18-21)29-28-20-4-2-1-3-5-20/h1-9,18-19,28H,10-17H2 |
InChIキー |
XZTXHTULNGFEGH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















